molecular formula C17H19N7O2S2 B4649202 N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide

N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide

Cat. No. B4649202
M. Wt: 417.5 g/mol
InChI Key: TVYPIHZVNKJFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of a class of enzymes known as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The inhibition of HDACs by CPTH6 has been shown to have a variety of effects on cellular and molecular processes, which makes it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide involves the inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and the inhibition of HDACs by N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide leads to the accumulation of acetylated histones, which results in changes in gene expression. The inhibition of HDACs by N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has also been shown to affect non-histone proteins, which further contributes to its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide are diverse and depend on the specific cellular and molecular processes that are affected by the inhibition of HDACs. Some of the effects of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide include the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells, the suppression of pro-inflammatory cytokines, and the promotion of neuronal survival and neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide in lab experiments include its high purity and high yield, its specificity for HDACs, and its diverse biological effects. However, the limitations of using N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and biological effects.

Future Directions

There are several future directions for the research and development of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide. One potential direction is the optimization of its chemical structure to improve its potency and specificity for HDACs. Another direction is the development of new drug delivery methods to improve its bioavailability and reduce its potential toxicity. Additionally, further research is needed to fully understand the biological effects of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide and its potential therapeutic applications in different disease conditions.

Scientific Research Applications

The potential therapeutic applications of N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide have been extensively studied in scientific research. The inhibition of HDACs by N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)-2,6-pyridinedicarboxamide has been shown to have neuroprotective effects by promoting the survival of neurons and reducing neuroinflammation.

properties

IUPAC Name

2-N,6-N-bis(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2S2/c1-3-6-12-21-23-16(27-12)19-14(25)10-8-5-9-11(18-10)15(26)20-17-24-22-13(28-17)7-4-2/h5,8-9H,3-4,6-7H2,1-2H3,(H,19,23,25)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYPIHZVNKJFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NN=C(S3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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